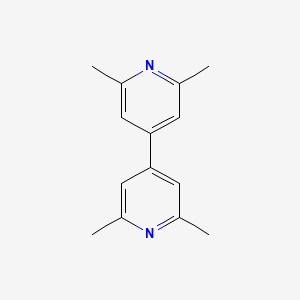

2,2',6,6'-Tetramethyl-4,4'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVCNHRSEKFDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CC(=NC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376222 | |

| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6662-72-2 | |

| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of 2,2',6,6'-tetramethyl-4,4'-bipyridine

An In-Depth Technical Guide to the Properties of 2,2',6,6'-Tetramethyl-4,4'-bipyridine

Introduction

This compound is a substituted aromatic heterocyclic compound belonging to the bipyridine family. Bipyridines are fundamental ligands in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions. This particular derivative is distinguished by the presence of four methyl groups flanking the nitrogen atoms of the pyridine rings. This substitution pattern imparts significant steric hindrance, a feature that profoundly influences its chemical behavior, including its coordination geometry, basicity, and utility in synthesis. This guide provides a comprehensive overview of its structural, chemical, and physical properties, as well as its synthesis and key applications for researchers in chemistry and materials science. It serves as an important synthetic intermediate for creating more complex molecules, such as ligands for robust coordination frameworks.[1]

Molecular Structure and Physical Properties

The defining structural characteristic of this compound is the steric clash between the methyl groups at the 2,6- and 2',6'- positions. This steric repulsion prevents the molecule from adopting a planar conformation.

Torsional Angle and Conformation

Unlike the parent 4,4'-bipyridine, which can be planar, the methyl groups in this compound force the two pyridine rings to twist relative to each other. Single-crystal X-ray diffraction studies have determined that the dihedral angle between the least-squares planes of the two pyridine rings is approximately 19.48°.[1] This non-planar structure is a direct consequence of minimizing steric hindrance and is a critical factor in its coordination chemistry.[1]

References

An In-depth Technical Guide to 2,2',6,6'-Tetramethyl-4,4'-bipyridine

Introduction

2,2',6,6'-Tetramethyl-4,4'-bipyridine is a heterocyclic organic compound that serves as a crucial bidentate ligand in coordination chemistry. Identified by the CAS Number 6662-72-2 , this derivative of 4,4'-bipyridine is distinguished by the presence of methyl groups at the 2, 2', 6, and 6' positions.[1][2] These substituents impart significant steric hindrance around the nitrogen donor atoms, profoundly influencing the geometry, stability, and reactivity of its metal complexes. This technical guide provides a comprehensive overview of its synthesis, properties, applications, and handling for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Structural Properties

The defining feature of this compound is its sterically encumbered structure. The methyl groups ortho to the nitrogen atoms prevent the two pyridine rings from adopting a coplanar conformation, which is common in less substituted bipyridines.[3][4] X-ray crystallography studies reveal a significant dihedral angle between the planes of the two pyridine rings, measured at 19.48 (2)°.[3][4] This twisted conformation is a direct result of steric repulsion between the methyl groups and has critical implications for its coordination behavior.

The molecule is an important synthetic intermediate for producing other valuable ligands, such as 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid, which is utilized in the construction of robust coordination frameworks.[3][4]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Summary of Properties

| Property | Value | Source(s) |

| CAS Number | 6662-72-2 | [2] |

| Molecular Formula | C₁₄H₁₆N₂ | [2][] |

| Molecular Weight | 212.29 g/mol | [2][] |

| Physical Form | Solid | |

| Purity | Typically ≥95% - 99% | |

| Storage | Inert atmosphere, room temperature | |

| InChI Key | RMVCNHRSEKFDJR-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of bipyridine derivatives often presents challenges due to the strong coordinating ability of the product with the metal catalyst, which can lead to decreased catalytic activity.[6][7] However, several effective methods have been developed for symmetrical bipyridines like the title compound.

A prominent and high-yield method is the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine.[6][7][8] This reaction proceeds under mild conditions and is facilitated by a nickel(II) bromide complex, typically with triphenylphosphine ligands, in the presence of a reducing agent like zinc powder.[6][7] The causality behind this choice is the ability of Ni(0), formed in situ by the reduction of Ni(II) by zinc, to undergo oxidative addition into the carbon-bromine bond of the pyridine derivative. Subsequent reductive elimination from a bis(pyridyl)nickel intermediate yields the desired 4,4'-bipyridine product and regenerates the active Ni(0) catalyst.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nickel-Catalyzed Homocoupling

This protocol is a representative example based on established literature methods.[6][7][8]

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-bromo-2,6-dimethylpyridine (1.0 eq), NiBr₂(PPh₃)₂ (0.05 eq), tetraethylammonium iodide (Et₄NI) (0.1 eq), and activated zinc powder (2.0 eq).

-

Reaction: Add anhydrous solvent (e.g., DMF or THF) to the flask. Stir the mixture vigorously at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of an aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure, solid product.[3]

Applications in Coordination Chemistry and Catalysis

The primary utility of this compound stems from its unique steric and electronic properties as a ligand.

-

Steric Influence in Catalysis: The methyl groups flanking the nitrogen donors create a sterically hindered coordination pocket. This feature is highly influential in catalysis. For instance, in nickel-catalyzed cross-electrophile coupling reactions, the bulkiness of substituents on the bipyridine ligand can significantly impact the stability of catalytic intermediates and the overall turnover frequency of the catalyst.[9] While excessive bulk can sometimes hinder catalytic activity, carefully tuned steric properties are essential for designing tailor-made ligands for specific transformations.[9]

-

Stabilization of Metal Complexes: The steric bulk can also stabilize specific oxidation states or geometries of the central metal ion by preventing unwanted side reactions or ligand exchange. It has been used to prepare and study copper(I) and copper(II) complexes, providing insights into the preferred coordination environments of these metal ions.[10]

-

Precursor for Functional Materials: As mentioned, this compound is a key intermediate in the synthesis of tetracarboxylic acid derivatives. These more functionalized ligands are then used to build metal-organic frameworks (MOFs) and other coordination polymers with potential applications in gas storage, separation, and catalysis.[3][4]

Ligand Coordination Diagram

Caption: Steric hindrance from methyl groups influencing metal (M) coordination.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety protocols are paramount when handling this compound. While a specific, comprehensive toxicological profile is not fully investigated for this compound, data from related bipyridine compounds suggest caution.[11]

-

Hazard Identification: The compound is classified as harmful or toxic if swallowed or in contact with skin. It may cause skin, eye, and respiratory tract irritation.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. Change contaminated clothing immediately.[12]

-

-

Handling and Storage:

-

Disposal:

Conclusion

This compound is more than just a substituted bipyridine; it is a specialized ligand whose steric properties offer distinct advantages in the fields of catalysis and materials science. Its well-established synthesis and unique coordination behavior make it an invaluable tool for researchers seeking to fine-tune the reactivity of metal centers or build complex supramolecular architectures. Adherence to rigorous safety protocols is essential for its handling, ensuring its potential can be explored responsibly.

References

- 1. 6662-72-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS 6662-72-2 | Catsyn [catsyn.com]

- 3. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 9. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 2,2',6,6'-Tetramethyl-4,4'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',6,6'-Tetramethyl-4,4'-bipyridine is a sterically hindered bipyridine derivative of significant interest in coordination chemistry, materials science, and catalysis. The presence of four methyl groups in the ortho positions to the nitrogen atoms dictates a unique three-dimensional structure that profoundly influences its electronic properties and coordination behavior. This guide provides a comprehensive overview of the molecular structure of this compound, integrating insights from synthetic chemistry, crystallography, and spectroscopy. Understanding these fundamental aspects is crucial for its application in the design of novel catalysts, functional materials, and pharmacologically active compounds. This document serves as a technical resource, offering not just a description of the molecule's structure, but also an explanation of the underlying principles that govern its properties.

I. Synthesis and Crystallization

The targeted synthesis of this compound is essential for its availability for further studies. A convenient and effective method for its preparation was reported by Hünig and Wehner in 1989.[1] This approach, which has been foundational in the field, involves the reaction of 2,6-dimethylpyridine with sodium to form a tetrahydro-4,4'-bipyridine bis-sodium salt, followed by dehydrogenation.[1]

Experimental Protocol: Synthesis via Reductive Coupling

This protocol is based on the method described by Hünig and Wehner.[1]

Materials:

-

2,6-dimethylpyridine

-

Sodium metal

-

Sulfur dioxide (or other suitable dehydrogenation agent)

-

Anhydrous solvents (e.g., liquid ammonia, THF)

-

Ethanol (for crystallization)

Step-by-Step Methodology:

-

Formation of the Tetrahydro-4,4'-bipyridine Bis-sodium Salt: In a moisture-free environment, 2,6-dimethylpyridine is dissolved in an anhydrous solvent such as liquid ammonia or tetrahydrofuran (THF).

-

Sodium metal is carefully added to the solution, leading to the formation of the tetrahydro-4,4'-bipyridine bis-sodium salt. The reaction progress can be monitored by the color change of the solution.

-

Dehydrogenation: After the formation of the intermediate salt, a dehydrogenation agent is introduced. Sulfur dioxide has been reported to be an effective reagent for this step, affording the desired this compound in good yield.[1]

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified, typically by column chromatography.

-

Crystallization: For obtaining high-purity crystalline material suitable for X-ray diffraction studies, the purified compound can be dissolved in a minimal amount of hot ethanol.[2] Slow cooling and natural evaporation of the solvent yield yellow crystalline lumps of this compound.[2][3]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a moisture-free atmosphere is critical due to the high reactivity of sodium metal and the organosodium intermediates.

-

Choice of Dehydrogenation Agent: The selection of sulfur dioxide as the dehydrogenation agent is key to the success of the synthesis, as other reagents may be less effective in converting the tetrahydro-bipyridine intermediate to the final aromatic product.[1]

II. Molecular Structure and Conformation: A Crystallographic Perspective

The defining feature of this compound's molecular structure is its non-planar conformation, a direct consequence of the steric hindrance imposed by the four methyl groups. This has been unequivocally established by single-crystal X-ray diffraction studies.[2][3]

Key Structural Parameters

| Parameter | Value | Significance |

| Dihedral Angle (Py-Py) | 19.48 (2)°[2][3] | This significant twist between the two pyridine rings confirms the non-planar nature of the molecule. |

| Molecular Formula | C₁₄H₁₆N₂[2] | Confirms the elemental composition. |

| Molecular Weight | 212.29 g/mol [2] | |

| Crystal System | Tetragonal[2][3] | Describes the symmetry of the crystal lattice. |

Table 1: Key crystallographic and molecular data for this compound.

The dihedral angle of approximately 19.5° between the planes of the two pyridine rings is a direct result of the steric repulsion between the methyl groups at the 2, 6, 2', and 6' positions. This steric clash prevents the molecule from adopting a planar conformation, which would be electronically favorable for π-system conjugation. This deviation from planarity has profound implications for the molecule's electronic properties and its ability to act as a ligand.

Diagram 1: Molecular structure of this compound highlighting the twisted conformation.

III. Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural details of this compound in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, a simple ¹H NMR spectrum is anticipated. Two distinct signals are expected in the aromatic region, corresponding to the protons at the 3, 3', 5, and 5' positions. A sharp singlet with a higher integration value would be observed in the aliphatic region, corresponding to the twelve equivalent protons of the four methyl groups.

-

¹³C NMR: The ¹³C NMR spectrum is also expected to be relatively simple. Signals for the methyl carbons would appear in the aliphatic region. In the aromatic region, distinct signals for the quaternary carbons (C2, C2', C6, C6' and C4, C4') and the protonated carbons (C3, C3', C5, C5') are expected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands indicative of its functional groups.

-

C-H Stretching: Bands in the 3100-3000 cm⁻¹ region are characteristic of aromatic C-H stretching vibrations. Aliphatic C-H stretching from the methyl groups would be observed in the 3000-2850 cm⁻¹ range.

-

C=C and C=N Stretching: Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine rings.

-

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine rings would appear in the 900-650 cm⁻¹ region, providing fingerprint information for the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The electron ionization mass spectrum would show a prominent molecular ion peak at m/z = 212, corresponding to the molecular weight of C₁₄H₁₆N₂.

-

Fragmentation Pattern: Fragmentation would likely involve the loss of methyl groups (M-15) and potentially cleavage of the bipyridine bond, although the latter is generally a stable linkage.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2',6,6'-Tetramethyl-4,4'-bipyridine

Foreword: Unveiling the Potential of a Sterically Hindered Bipyridine Ligand

In the vast landscape of coordination chemistry, the bipyridine scaffold stands as a cornerstone, a versatile building block for constructing intricate molecular architectures with diverse functionalities. Among its many derivatives, 2,2',6,6'-tetramethyl-4,4'-bipyridine emerges as a compound of significant interest. The strategic placement of four methyl groups on the pyridine rings introduces considerable steric hindrance, profoundly influencing its conformational dynamics, coordination behavior, and the ultimate properties of its metallic complexes. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a deep dive into the core physical and chemical properties of this intriguing molecule. By elucidating the causality behind its characteristics and offering field-proven insights, we aim to empower the scientific community to harness the full potential of this compound in their research endeavors.

Molecular Architecture and Foundational Physical Properties

The unique three-dimensional structure of this compound is central to its chemical behavior. The presence of methyl groups at the 2, 2', 6, and 6' positions forces a significant dihedral angle between the two pyridine rings to alleviate steric strain.

A single-crystal X-ray diffraction study has revealed that in the solid state, the dihedral angle between the least-squares planes of the two pyridine rings is approximately 19.48°.[1] This twisted conformation is a direct consequence of the steric hindrance imposed by the methyl groups and is a key determinant of its coordination chemistry. In the crystalline form, the molecules are primarily linked by weak van der Waals interactions, with no classical hydrogen bonds or π-π stacking interactions observed.[1]

The fundamental physical properties of this compound are summarized in the table below, providing a foundational dataset for its handling and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆N₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Appearance | Solid, yellow crystalline lumps | [1] |

| Melting Point | 150-152 °C | |

| Boiling Point | 277 °C at 760 mmHg | |

| Density | 1.029 g/cm³ | |

| Crystal System | Tetragonal | [1] |

| Space Group | I4₁/a | [2] |

| Unit Cell Dimensions | a = 21.9827(10) Å, c = 10.1569(6) Å | [1] |

| Dihedral Angle | ~19.48° | [1] |

Solubility Profile: A Guide for Experimental Design

During its synthesis and purification, it has been noted to be soluble in ethanol.[1] Based on the principle of "like dissolves like," it is expected to exhibit good solubility in a range of common organic solvents.

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Chemical Reactivity and Coordination Chemistry

The chemical behavior of this compound is dominated by the nucleophilic character of the nitrogen lone pairs and the steric constraints imposed by the flanking methyl groups.

Basicity and pKa

Synthesis of this compound

The synthesis of this sterically hindered bipyridine can be achieved through several methodologies, with transition-metal-catalyzed homocoupling reactions being particularly effective.

Experimental Protocol: Nickel-Catalyzed Homocoupling

This protocol is adapted from a reported high-yield synthesis.[3]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2,6-dimethylpyridine, a nickel(II) catalyst such as NiBr₂(PPh₃)₂, a halide salt like tetraethylammonium iodide (Et₄NI), and zinc powder as a reducing agent.

-

Solvent Addition: Add a suitable anhydrous solvent, such as dimethylformamide (DMF).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (mild conditions are often sufficient) for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., ammonium chloride solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). After solvent removal under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Ullmann Coupling as an Alternative Route

The Ullmann coupling, a classical method for the formation of biaryl compounds, can also be employed for the synthesis of symmetrical bipyridines.[4] This typically involves the copper-mediated coupling of an aryl halide.

Caption: Synthetic pathways to this compound.

Coordination Chemistry: A Sterically Encumbered Ligand

The steric bulk of the four methyl groups in this compound significantly influences its coordination to metal centers. This steric hindrance can lead to:

-

Formation of Complexes with Lower Coordination Numbers: The ligand may favor the formation of complexes where the metal center is less crowded.

-

Distorted Geometries: The steric strain can induce distortions from ideal coordination geometries.

-

Kinetic Stability: The bulky nature of the ligand can kinetically stabilize the resulting metal complexes by shielding the metal center from further reactions.

This compound serves as an important synthetic intermediate for the preparation of more elaborate ligands, such as 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid, which is utilized in the construction of robust and open coordination frameworks.[1]

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the molecular structure. Due to the symmetry of the molecule, a relatively simple set of signals is expected.

Expected 1H NMR Signals:

-

A singlet for the aromatic protons at the 3, 3', 5, and 5' positions.

-

A singlet for the methyl protons at the 2, 2', 6, and 6' positions.

Expected 13C NMR Signals:

-

Signals corresponding to the quaternary carbons of the pyridine rings.

-

Signals for the protonated aromatic carbons.

-

A signal for the methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Key Expected Vibrational Modes:

-

C-H stretching: Vibrations from the aromatic and methyl C-H bonds.

-

C=C and C=N stretching: Characteristic vibrations of the pyridine rings.

-

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic and methyl C-H bonds.

-

Ring vibrations: Skeletal vibrations of the pyridine rings.

The presence of a characteristic absorption peak around 1641 cm⁻¹ can be attributed to the stretching vibrations of the -C=N- groups.[5]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and personal protective equipment. The compound is typically a solid at room temperature and should be stored in a well-ventilated area.

Conclusion and Future Outlook

This compound represents a fascinating and highly useful building block in the realm of supramolecular and coordination chemistry. Its unique steric profile offers both challenges and opportunities for the rational design of novel metal complexes with tailored properties. This in-depth guide has provided a comprehensive overview of its fundamental physical and chemical characteristics, from its molecular structure and solubility to its reactivity and spectroscopic signature. As research continues to push the boundaries of materials science and catalysis, the strategic application of sterically demanding ligands like this compound will undoubtedly play a pivotal role in the development of next-generation functional materials and efficient catalytic systems.

References

- 1. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Bipyridine-Ester Dual-Modified 2,2,6,6-Tetramethylpiperidin-1-oxyl Derivative for Aqueous Organic Redox Flow Batteries [mdpi.com]

An In-depth Technical Guide to the Solubility of 2,2',6,6'-Tetramethyl-4,4'-bipyridine in Common Solvents

Introduction

2,2',6,6'-Tetramethyl-4,4'-bipyridine is a sterically hindered bipyridine derivative of significant interest in coordination chemistry, catalysis, and materials science. Its unique structural features, particularly the methyl groups flanking the nitrogen atoms, influence its coordination behavior and, critically, its solubility in various media. A thorough understanding of its solubility profile is paramount for researchers and drug development professionals to effectively design synthetic routes, formulate solutions, and develop applications for this versatile ligand. This guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical insights and experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for rationalizing its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Melting Point | 150-152 °C | [1] |

| Density | 1.029 g/cm³ | [1] |

| Appearance | Solid |

The molecule consists of two pyridine rings linked at the 4 and 4' positions, with two methyl groups on each ring at the 2, 2', 6, and 6' positions. This structure has several key implications for its solubility:

-

Polarity: The presence of two nitrogen atoms in the pyridine rings introduces polarity and the potential for hydrogen bonding with protic solvents.

-

Steric Hindrance: The four methyl groups create significant steric hindrance around the nitrogen atoms. This can impact the accessibility of the lone pairs for interactions with solvent molecules, potentially reducing solubility in highly ordered solvents like water.

-

Hydrophobicity: The overall molecule has a significant hydrocarbon character due to the two aromatic rings and four methyl groups, contributing to its solubility in nonpolar organic solvents.

-

Crystal Packing: In the solid state, the molecules are linked by weak van der Waals interactions, and no classical hydrogen bonds or π-π stacking interactions are observed.[2][3] This suggests that the energy required to overcome the crystal lattice forces may be readily provided by a range of solvents.

Predicted Qualitative Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar nitrogen atoms can interact with water, but the large hydrophobic surface area of the molecule limits its solubility. |

| Methanol | Soluble | The alkyl chain of methanol can interact favorably with the methyl groups and aromatic rings, while the hydroxyl group can interact with the pyridine nitrogens. | |

| Ethanol | Soluble | A publication confirms its dissolution in ethanol for crystallization.[3] Similar to methanol, ethanol's structure allows for favorable interactions with both the polar and nonpolar regions of the molecule. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is sufficient to interact with the pyridine nitrogens, and its organic character allows for good solvation of the hydrocarbon portions. |

| Acetonitrile | Soluble | A derivative of the target compound has been synthesized in acetonitrile, suggesting good solubility.[7] Its polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. | |

| Tetrahydrofuran (THF) | Soluble | THF is a good solvent for many organic compounds and is expected to dissolve this compound due to its ability to solvate both polar and nonpolar molecules. | |

| Dimethylformamide (DMF) | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar solvent that should readily dissolve the compound. 4,4'-bipyridine is known to be soluble in DMSO.[4] | |

| Nonpolar | Chloroform | Soluble | The polarity of the C-Cl bonds and the overall organic nature of chloroform make it a good solvent for this compound. |

| Dichloromethane (DCM) | Soluble | Similar to chloroform, DCM is a versatile solvent for a wide range of organic molecules. | |

| Toluene | Soluble | The aromatic nature of toluene will have favorable π-π interactions with the pyridine rings of the solute. | |

| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane will have limited interaction with the polar nitrogen atoms, leading to lower solubility. |

Factors Influencing Solubility: A Conceptual Diagram

The interplay of molecular and solvent properties dictates the solubility of this compound. This can be visualized as a balance of competing interactions.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in various solvents.

Objective

To quantitatively determine the solubility of this compound in a selected range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve.

-

-

Preparation of Saturated Solutions:

-

For each solvent to be tested, add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using the same analytical method as for the standards.

-

Determine the concentration of this compound in the diluted samples by referring to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Causality Behind Experimental Choices

-

Use of Excess Solid: This ensures that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Agitation and Equilibration Time: Agitation facilitates the dissolution process, and a sufficient equilibration time ensures that the system has reached a true thermodynamic equilibrium.

-

Filtration: This step is essential to separate the saturated solution from the undissolved solid, preventing overestimation of the solubility.

-

Calibration Curve: A calibration curve provides a reliable method for quantifying the concentration of the solute in the saturated solution.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure and comparison with related compounds. It is anticipated to exhibit good solubility in a range of common polar aprotic and nonpolar organic solvents, with more limited solubility in highly polar protic solvents like water. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for its determination. This technical guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in scientific and developmental endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 6. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Fingerprints: A Technical Guide to the NMR and IR Spectra of 2,2',6,6'-Tetramethyl-4,4'-bipyridine

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of 2,2',6,6'-tetramethyl-4,4'-bipyridine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the relationship between the molecular structure of this important bipyridine derivative and its spectral features. Understanding these spectroscopic fingerprints is crucial for the synthesis, characterization, and application of this compound in various fields, including catalysis and materials science.

Introduction: The Significance of this compound

This compound is a sterically hindered bipyridine ligand. The presence of methyl groups at the 2, 2', 6, and 6' positions imposes significant steric constraints, influencing its coordination chemistry and physical properties.[1][2] These methyl groups lock the pyridine rings in a non-coplanar arrangement, with a reported dihedral angle of approximately 19.48°.[1][2] This structural feature is paramount as it directly impacts the electronic and vibrational properties of the molecule, which are in turn reflected in its NMR and IR spectra. Accurate spectroscopic characterization is therefore essential for confirming the successful synthesis of this ligand and for understanding its behavior in subsequent applications.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Expected ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | Singlet | 4H | H-3, H-5, H-3', H-5' |

| ~2.6 | Singlet | 12H | -CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-5, H-3', H-5'): Due to the symmetry of the molecule, the protons at the 3, 5, 3', and 5' positions are chemically equivalent. They are expected to appear as a single resonance. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields these protons, causing them to resonate in the downfield region typical for aromatic protons.

-

Methyl Protons (-CH₃): The four methyl groups are also chemically equivalent due to the molecule's symmetry. This results in a single, sharp peak in the upfield region of the spectrum. The integration value of 12H confirms the presence of all four methyl groups.

Logical Relationship of Protons in this compound

Caption: Symmetrical equivalence of protons in the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the number of unique carbon environments.

Expected ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C-2, C-6, C-2', C-6' |

| ~149 | C-4, C-4' |

| ~120 | C-3, C-5, C-3', C-5' |

| ~24 | -CH₃ |

Interpretation and Rationale:

-

Quaternary Carbons (C-2, C-6, C-2', C-6'): These carbons, bonded to the methyl groups and nitrogen, are expected to be the most deshielded among the sp² carbons due to the electronegativity of the adjacent nitrogen atom.

-

Quaternary Carbons (C-4, C-4'): The carbons at the junction of the two pyridine rings will also appear in the downfield region, characteristic of aromatic carbons.

-

Aromatic CH Carbons (C-3, C-5, C-3', C-5'): These carbons, each bonded to a hydrogen atom, will resonate at a chemical shift typical for sp² carbons in a pyridine ring.

-

Methyl Carbons (-CH₃): The sp³ hybridized carbons of the four equivalent methyl groups will appear as a single peak in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Unveiling Vibrational Modes

IR spectroscopy is instrumental in identifying the functional groups and the overall fingerprint of a molecule. The IR spectrum of this compound is characterized by vibrations of the pyridine ring and the methyl groups.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium-Strong | C-H stretching (aliphatic, -CH₃) |

| ~1600 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1460 | Medium | CH₃ asymmetric bending |

| ~1380 | Medium | CH₃ symmetric bending |

| ~820 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will exhibit distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methyl groups (below 3000 cm⁻¹).

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine rings typically appear in the 1600-1400 cm⁻¹ region. These bands are often strong and provide a good indication of the aromatic system.[4] For substituted bipyridines, these bands can be complex.[5][6][7][8]

-

Methyl Group Bending: The presence of the four methyl groups will be confirmed by their characteristic asymmetric and symmetric bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

-

Out-of-Plane Bending: A strong absorption band in the 900-800 cm⁻¹ region is indicative of the C-H out-of-plane bending of the aromatic hydrogens, which can be diagnostic for the substitution pattern of the pyridine ring.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for NMR and IR spectral acquisition.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Conclusion

The NMR and IR spectra of this compound provide a detailed and unambiguous confirmation of its molecular structure. The simplicity of the NMR spectra, arising from the molecule's high degree of symmetry, allows for straightforward assignment of the proton and carbon signals. The IR spectrum complements this information by identifying the characteristic vibrational modes of the pyridine rings and the methyl substituents. This comprehensive spectroscopic analysis is an indispensable component of the synthesis and characterization of this sterically hindered and synthetically valuable bipyridine ligand.

References

- 1. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Evolution of Substituted Bipyridine Ligands

<_-3a_linewidth_100.0_2.0>

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of substituted bipyridine ligands, tracing their journey from initial discovery to their indispensable role in modern chemistry. We will explore the historical context of their development, delve into the intricacies of their synthesis, and examine their diverse applications, offering field-proven insights for professionals in research and drug development.

Genesis of a Ligand Family: The Discovery of 2,2'-Bipyridine

The story of bipyridine ligands begins in 1888 with the pioneering work of Fritz Blau, who first synthesized 2,2'-bipyridine through the dry distillation of copper(II) pyridine-2-carboxylate.[1][2][3] This discovery was a landmark moment, as Blau observed the formation of a new base that produced an intense red color with iron(II) sulfate, signaling the potent chelating ability of this novel compound.[1] This foundational work laid the groundwork for the vast field of coordination chemistry that would follow.

Initially, research centered on the fundamental properties of the unsubstituted 2,2'-bipyridine. However, the true versatility of this ligand class was unleashed with the development of methods to introduce various substituents onto the bipyridine framework. These modifications allow for the precise tuning of the ligand's electronic and steric characteristics, a critical aspect for controlling the properties and reactivity of the resulting metal complexes.

The Synthetic Toolkit: Crafting Tailored Bipyridine Ligands

The ability to strategically functionalize the bipyridine scaffold is central to its widespread utility. Over the decades, a sophisticated arsenal of synthetic methodologies has been developed to create a vast library of substituted bipyridine ligands.

Classical Routes and Modern Innovations

Early synthetic strategies often involved the construction of the bipyridine ring system from acyclic precursors. While foundational, these methods could be cumbersome and often lacked regioselectivity. The landscape of bipyridine synthesis was revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions.[4][5] Techniques such as Suzuki, Stille, and Negishi couplings have become indispensable tools, enabling the direct and highly selective introduction of a wide array of substituents onto pre-existing bipyridine cores.[4][5][6]

Experimental Protocol: Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine via Nickel-Catalyzed Reductive Homocoupling

This protocol provides a simplified, ligand-free method for the synthesis of the important 4,4′-di-tert-butyl-2,2′-bipyridine ligand.[7]

Materials:

-

4-tert-butyl-2-chloropyridine

-

Nickel(II) chloride (NiCl₂) (0.5 mol%)

-

Manganese powder (Mn) (as the terminal reductant)

-

Anhydrous solvent (e.g., DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, combine 4-tert-butyl-2-chloropyridine, a catalytic amount of nickel(II) chloride, and manganese powder.

-

Add the anhydrous solvent and stir the mixture at the appropriate temperature (optimization may be required).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, perform an aqueous work-up to quench the reaction and remove inorganic salts.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by sublimation or recrystallization to yield the final 4,4′-di-tert-butyl-2,2′-bipyridine.[7]

Diagram: Synthetic Workflow for Substituted Bipyridines

Caption: A generalized workflow for the synthesis of substituted bipyridine ligands.

Multifaceted Applications: The Impact of Substituted Bipyridines

The tunability of substituted bipyridine ligands has propelled their use across a wide spectrum of scientific disciplines.

Catalysis: Driving Chemical Transformations

Substituted bipyridines are workhorses in the field of homogeneous catalysis.[8][9] The electronic and steric nature of the substituents can be precisely modulated to influence the reactivity and selectivity of the metal catalyst.[9][10] For instance, electron-donating groups can enhance the catalytic activity of the metal center, while bulky substituents can create a chiral environment, leading to high enantioselectivity in asymmetric reactions.[9]

Table: Effect of Substituent Position on Ligand Properties

| Substituent Position | Primary Influence | Typical Effect on Metal Complex |

| 4,4'- | Electronic | Modulates redox potential and reactivity. |

| 6,6'- | Steric | Influences coordination geometry and can enhance selectivity.[9] |

| 5,5'- | Electronic | Fine-tunes the electronic properties of the ligand. |

Materials Science: Engineering Functional Materials

The rigid and planar structure of bipyridines makes them ideal building blocks for constructing advanced materials.[11][12] They are integral components in the synthesis of metal-organic frameworks (MOFs), porous materials with applications in gas storage and separation.[11] Furthermore, ruthenium and iridium complexes featuring substituted bipyridine ligands exhibit unique photophysical properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.[8][12]

Diagram: Role of Bipyridine Ligands in a Catalytic Cycle

Caption: A simplified representation of a metal-catalyzed reaction involving a bipyridine ligand.

Drug Development and Biological Applications

The chelating properties of bipyridine ligands are also being harnessed in medicinal chemistry. Platinum complexes of substituted bipyridines, for example, have been explored as potential anticancer agents.[13] The substituents can be tailored to improve cellular uptake, target specific biomolecules, and potentially reduce adverse effects.[13] Additionally, some bipyridine derivatives have shown promise as inhibitors of certain enzymes.[14]

The Horizon of Bipyridine Chemistry: Future Directions

The field of substituted bipyridine ligands remains a vibrant area of research. The development of novel, more efficient synthetic methodologies, including late-stage functionalization techniques, will undoubtedly lead to the creation of ligands with unprecedented properties and applications. As our fundamental understanding of the structure-activity relationships of these ligands continues to grow, we can anticipate their deployment in increasingly sophisticated and impactful technologies, from advanced catalysts to targeted therapeutics.

References

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bipyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 2,2',6,6'-tetramethyl-4,4'-bipyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 2,2',6,6'-tetramethyl-4,4'-bipyridine. As a compound frequently utilized in chemical synthesis and materials science, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of rules, delving into the causality behind each procedural recommendation to empower researchers with the knowledge to work confidently and safely.

Compound Identification and Hazard Profile

This compound is a solid, organic compound used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. A clear understanding of its hazard profile is the foundation of safe laboratory practice.

| Identifier | Information |

| Chemical Name | This compound |

| CAS Number | 6662-72-2[1] |

| Molecular Formula | C₁₄H₁₆N₂[1] |

| Physical Form | Solid[1] |

The primary hazards associated with this compound are related to irritation and acute toxicity if improperly handled. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

| GHS Classification | Hazard Statement | Description |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2] | Ingestion of the substance can lead to adverse health effects. |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[2] | Direct contact with skin can cause inflammation and irritation. |

| Eye damage/irritation (Category 2A) | H319: Causes serious eye irritation[2] | Contact with eyes can result in significant irritation. |

| STOT - single exposure (Category 3) | H335: May cause respiratory irritation[2] | Inhalation of dust can irritate the respiratory tract. |

GHS Pictogram:

Signal Word: Warning [1]

Risk Mitigation: Engineering Controls, Administrative Practices, and PPE

A multi-layered approach to safety is essential, beginning with robust engineering controls, followed by stringent administrative protocols, and finally, the correct use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[3][4] This is critical for two main reasons:

-

Containment of Dust: As a solid, the compound can easily form airborne dust during transfer and weighing, which poses an inhalation hazard.[4][5] A fume hood provides a contained workspace that draws these particles away from the user's breathing zone.

-

Ventilation: Adequate ventilation ensures that any vapors or dusts are safely exhausted from the laboratory.[3]

All manipulations of the solid compound, including weighing, should be performed within a chemical fume hood to minimize exposure.

Administrative Controls: Standard Operating Procedures

Safe handling practices are a cornerstone of laboratory safety.

-

Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][6]

-

No Consumption: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][7]

-

Access Control: Store the chemical in a locked-up area or one that is only accessible to qualified and authorized personnel.[7]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for good engineering and administrative controls but is essential for protecting against residual risks and in case of emergencies.

| Protection Type | Specific PPE | Rationale and Best Practices |

| Eye and Face | Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities or when there is a significant splash risk.[2][5][8] | Protects against dust particles or splashes entering the eyes, which can cause serious irritation.[2] |

| Skin | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully-buttoned lab coat.[5][9] | Prevents skin contact, which can cause irritation.[2] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the hands.[5][6] |

| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if dust formation is significant and engineering controls are insufficient.[3] | Protects against inhaling dust, which can cause respiratory tract irritation.[2] Use of a respirator requires enrollment in a respiratory protection program, including fit-testing.[9] |

Standard Operating Protocol: Handling and Storage

Adherence to a strict protocol for handling and storage is critical for preventing accidents and ensuring the compound's stability.

Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling solid this compound.

Caption: A step-by-step workflow for the safe handling of this compound.

Storage Requirements

Proper storage is crucial for both safety and maintaining the integrity of the chemical.

-

Conditions: Store in a dry, cool, and well-ventilated place.[3] The compound should be kept in a tightly closed container.[3] Storing under an inert atmosphere is also recommended to maintain product quality.[1][3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3][4]

Emergency Procedures: A Guide to Rapid Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

First-Aid Measures

The following flowchart details the immediate first-aid steps to be taken after an exposure.

Caption: Immediate first-aid actions for different types of exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention.[10]

-

Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[10]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][10] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]

Spill and Leak Response

A clear, tiered response to spills is necessary to ensure safety.

Caption: A decision-making guide for responding to minor and major spills.

-

Personal Precautions: Avoid dust formation and contact with skin or eyes.[10] Use personal protective equipment, including chemical-impermeable gloves.[10] Ensure adequate ventilation and remove all sources of ignition.[10]

-

Containment and Cleanup: For minor spills, collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[8][10] Do not let the chemical enter drains.[10] For major spills, evacuate the area and contact emergency services.[8][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be released.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Product: Dispose of surplus and non-recyclable solutions by contacting a licensed chemical destruction plant or a professional waste disposal service.[5][10]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[10] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[10]

-

Regulations: Always adhere to local, regional, and national hazardous waste regulations.[3]

Conclusion

While this compound is a valuable compound in research and development, its potential hazards necessitate a diligent and informed approach to safety. By integrating robust engineering controls, strict handling protocols, and the consistent use of appropriate personal protective equipment, researchers can mitigate risks effectively. This guide serves as a foundational resource, but it is incumbent upon every scientist to review the specific Safety Data Sheet (SDS) for the material before use and to remain vigilant in their laboratory practices.

References

- 1. This compound | 6662-72-2 [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. geneseo.edu [geneseo.edu]

- 7. geneseo.edu [geneseo.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 2,2',6,6'-Tetramethyl-4,4'-bipyridine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern chemistry, the synthesis of novel ligands is a cornerstone for the advancement of catalysis, materials science, and drug development. Among the vast family of bipyridine ligands, 2,2',6,6'-tetramethyl-4,4'-bipyridine stands out due to its unique steric and electronic properties. The presence of methyl groups at the 2, 2', 6, and 6' positions introduces significant steric hindrance around the nitrogen donor atoms, influencing its coordination chemistry and the reactivity of its metal complexes. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development who seek to leverage its properties in their work.

Nomenclature and Identification

Clarity in chemical communication is paramount. This compound is known by several alternative names and identifiers, which are crucial for accurate literature searches and procurement.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 6662-72-2[1] |

| Synonyms | 4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine, 4,4'-Bi-2,6-lutidine[1] |

| Molecular Formula | C₁₄H₁₆N₂[1] |

| Molecular Weight | 212.29 g/mol [1] |

| InChI Key | RMVCNHRSEKFDJR-UHFFFAOYSA-N[2] |

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of this compound is essential for its effective application.

Physical Properties

| Property | Value | Source |

| Melting Point | 150-152 °C | [1] |

| Boiling Point | 277 °C at 760 mmHg | [1] |

| Density | 1.029 g/cm³ | [1] |

| Flash Point | 104.2 °C | [1] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents. |

Structural Analysis

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[3] The key structural feature is the dihedral angle between the two pyridine rings, which is approximately 19.48°.[3] This twisting is a direct consequence of the steric hindrance imposed by the methyl groups in the ortho positions to the nitrogen atoms. This non-planar conformation has profound implications for its coordination chemistry, as it can prevent the formation of planar complexes and influence the electronic communication between the two pyridine rings. The crystal structure reveals no classical hydrogen bonds or π-π stacking interactions, with the molecules being held together by weak van der Waals forces.[3]

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the homocoupling of a suitable 4-halopyridine precursor. A notable method involves the nickel-catalyzed homocoupling of 4-bromo-2,6-dimethylpyridine.[4]

Experimental Protocol: Nickel-Catalyzed Homocoupling

This protocol is based on the principles of nickel-catalyzed coupling reactions for the synthesis of bipyridines.

Materials:

-

4-bromo-2,6-dimethylpyridine

-

Nickel(II) bromide-bis(triphenylphosphine) complex (NiBr₂(PPh₃)₂)

-

Tetraethylammonium iodide (Et₄NI)

-

Zinc powder

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiBr₂(PPh₃)₂ (catalytic amount), Et₄NI, and activated zinc powder.

-

Solvent and Reactant Addition: Add anhydrous DMF to the flask, followed by the addition of 4-bromo-2,6-dimethylpyridine.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (typically several hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent such as dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two key signals would be a singlet for the aromatic protons at the 3, 3', 5, and 5' positions and a singlet for the twelve protons of the four methyl groups. The chemical shifts will be influenced by the electronic environment of the pyridine rings. For the related isomer, 4,4',6,6'-tetramethyl-2,2'-bipyridine, the aromatic protons appear as two singlets at δ 6.98 and 8.00 ppm, and the methyl groups as two singlets at δ 2.38 and 2.59 ppm in CDCl₃.[5]

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the different carbon environments: the quaternary carbons of the pyridine rings, the protonated aromatic carbons, and the methyl carbons. For 4,4',6,6'-tetramethyl-2,2'-bipyridine, the reported ¹³C NMR signals are at δ 21.07, 24.51, 119.24, 123.97, 148.00, 155.96, and 157.61 ppm in CDCl₃.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, as well as C=C and C=N stretching vibrations within the pyridine rings. For 4,4',6,6'-tetramethyl-2,2'-bipyridine, a C-H stretching vibration is observed at 2920 cm⁻¹.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show absorption bands corresponding to π-π* transitions within the bipyridine system. The position and intensity of these bands provide insights into the electronic structure of the molecule.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable ligand in various areas of chemical research.

Coordination Chemistry and Catalysis

The steric bulk of the methyl groups in this compound significantly influences its coordination to metal centers. This steric hindrance can lead to the formation of complexes with unusual geometries and reactivities. For instance, nickel complexes bearing sterically demanding bipyridine ligands have been investigated for their catalytic activity in cross-coupling reactions.[6] The steric environment created by the ligand can enhance selectivity and prevent catalyst deactivation pathways. Ruthenium complexes with bipyridine-based ligands have also shown promise as catalysts in hydrogenation reactions.[7]

Caption: Generalized catalytic cycle involving a metal complex of the ligand.

Materials Science: Metal-Organic Frameworks (MOFs)

Bipyridine-based ligands are widely used as building blocks for the construction of Metal-Organic Frameworks (MOFs).[8][9] The rigid nature of the bipyridine unit and the divergent coordination vectors of the nitrogen atoms allow for the formation of porous, crystalline materials with high surface areas. While the use of this compound in MOFs is less explored than its less sterically hindered counterparts, its unique geometry could lead to the formation of MOFs with novel topologies and properties. The steric bulk could be exploited to create larger pores or to modulate the guest-framework interactions.

Redox-Active Materials

Bipyridinium salts, derived from bipyridines, are known for their redox activity and have applications in electrochromic devices and redox flow batteries.[10] The electrochemical properties of this compound and its derivatives could be tuned for such applications. The electron-donating methyl groups will influence the redox potentials of the corresponding bipyridinium species.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a sterically hindered bipyridine ligand with significant potential in coordination chemistry, catalysis, and materials science. Its unique structural features, arising from the four methyl groups, offer opportunities for the design of novel metal complexes and materials with tailored properties. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences. Further exploration of its coordination chemistry and catalytic applications is warranted to fully unlock its potential.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 6662-72-2 | this compound | Pyridines | Ambeed.com [ambeed.com]

- 3. 2,2′,6,6′-Tetramethyl-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. prepchem.com [prepchem.com]

- 6. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. mdpi.com [mdpi.com]

- 9. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]

Introduction: The Significance of 2,2',6,6'-Tetramethyl-4,4'-bipyridine

An In-Depth Technical Guide to the Electrochemical Potential of 2,2',6,6'-Tetramethyl-4,4'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrochemical potential of this compound, a compound of interest in various chemical and materials science applications. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and well-rounded understanding. We will delve into the core principles of its redox behavior, methodologies for its characterization, and the implications of its electrochemical properties.